molecular formula C7H3Cl3O4S B6612382 2,5-dichloro-3-(chlorosulfonyl)benzoic acid CAS No. 926241-32-9

2,5-dichloro-3-(chlorosulfonyl)benzoic acid

Cat. No.: B6612382
CAS No.: 926241-32-9
M. Wt: 289.5 g/mol
InChI Key: RXTNJWLBNOOVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . This compound is characterized by the presence of two chlorine atoms and a chlorosulfonyl group attached to a benzoic acid core. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-3-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 2,5-dichlorobenzoic acid. The reaction is carried out by treating 2,5-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: 2,5-dichlorobenzoic acid

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran), and controlled temperature conditions.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and elevated temperatures.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Derivatives: Formed through substitution reactions with alcohols.

    Sulfonic Acid: Formed through reduction reactions.

    Sulfone Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2,5-Dichloro-3-(chlorosulfonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-3-(chlorosulfonyl)benzoic acid involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, leading to changes in their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3-(chlorosulfonyl)benzoic acid is unique due to the presence of both chlorine atoms and a chlorosulfonyl group on the benzoic acid core. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

2,5-dichloro-3-chlorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-3-1-4(7(11)12)6(9)5(2-3)15(10,13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTNJWLBNOOVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.